(E)-N-cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Description
(E)-N-Cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a synthetic thiazolidinone derivative characterized by a rhodanine core (2-thioxo-4-thiazolidinone) functionalized with a furan-2-ylmethylene substituent at position 5 and a cyclohexylpropanamide side chain at position 3 . The rhodanine scaffold is well-documented for its broad-spectrum biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . The cyclohexyl group in the propanamide chain likely improves lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .
This compound’s structural design aligns with strategies to optimize bioactivity through targeted substitutions. For example, the (E)-configuration of the furan-2-ylmethylene group ensures spatial compatibility with hydrophobic binding pockets in target proteins, a feature critical for inhibitory effects .
Properties
IUPAC Name |
N-cyclohexyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-15(18-12-5-2-1-3-6-12)8-9-19-16(21)14(24-17(19)23)11-13-7-4-10-22-13/h4,7,10-12H,1-3,5-6,8-9H2,(H,18,20)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLDHSVOQLGGQA-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexyl group, a thiazolidinone ring, and a furan moiety. Its molecular formula is with a molecular weight of approximately 478.6 g/mol. The presence of these functional groups is believed to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thioxothiazolidin ring enhances binding affinity to specific proteins, potentially modulating their activity and influencing metabolic pathways.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, similar to (E)-N-cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against a range of bacterial strains, including Staphylococcus spp. and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. Studies on related thiazolidinone derivatives demonstrated varying degrees of cytotoxicity against different cell lines. For example, some compounds exhibited low cytotoxicity toward normal cell lines while maintaining antimicrobial efficacy .
Table 1: Summary of Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) After 24h | Viability (%) After 48h |
|---|---|---|---|---|
| Compound A | L929 | 100 | 92 | 88 |
| Compound B | A549 | 50 | 97 | 91 |
| Compound C | HepG2 | 200 | 68 | 73 |
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazolidinone derivatives for their antimicrobial activity against clinical isolates. The results indicated that specific structural modifications significantly enhanced their bactericidal effects .
- Cytotoxicity Assessment : In vitro studies involving L929 fibroblast cells revealed that certain derivatives exhibited selective cytotoxicity, highlighting the importance of structural features in determining biological outcomes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The furan-2-ylmethylene group in the target compound and ’s analog introduces a heteroaromatic ring, which may enhance π-π stacking interactions with aromatic residues in enzymes like UDP-MurNAc/L-Ala ligase, a target for gram-positive bacteria .
- Nitro-substituted benzylidenes (e.g., 6j) exhibit higher melting points (~233–234°C) compared to methoxy or hydroxy variants, suggesting stronger intermolecular forces due to polar nitro groups .
Hydroxy and nitro groups in the amide side chain (e.g., ’s compound) may introduce hydrogen-bonding or electron-withdrawing effects, altering target affinity or metabolic stability .
Synthetic Yields :
- Analogs with electron-donating substituents (e.g., 4-methoxy in 6f: 54% yield) are synthesized in moderate yields, whereas nitro-substituted derivatives (e.g., 6j: 53%) show similar efficiency, indicating minimal substituent impact on reaction feasibility .
Preparation Methods
Cyclohexylamine and Mercaptoacetic Acid Condensation
In a method analogous to patented procedures for related 3-N-cycloalkyl thiazolidinones, cyclohexylamine reacts with mercaptoacetic acid under acidic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclization and elimination of water. Optimal yields (75–80%) are achieved using toluene as a solvent under reflux (110°C, 6–8 hours).
Reaction Conditions Table
| Component | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclohexylamine | Toluene | 110°C | 8 h | 78% |
| Mercaptoacetic acid |
| Catalyst | Solvent | Temperature | Time | E:Z Ratio | Yield |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 78°C | 3 h | 85:15 | 72% |
| Acetic acid | Acetic acid | 80°C | 4 h | 93:7 | 82% |
Propanamide Side-Chain Functionalization
The propanamide moiety is introduced via amidation of a propanoic acid precursor with cyclohexylamine.
Carbodiimide-Mediated Amidation
A propanoic acid intermediate (3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid) is activated using EDCl/HOBt in dichloromethane, followed by coupling with cyclohexylamine. This method, adapted from PubChem data, achieves 80–85% yield after purification by recrystallization from isopropyl alcohol.
Amidation Reaction Parameters
| Coupling Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDCl/HOBt | Dichloromethane | 25°C | 12 h | 83% |
Integrated Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines thiazolidinone formation, Knoevenagel condensation, and amidation in a single reaction vessel. This method, inspired by Ambeed’s protocols, uses n-BuLi to deprotonate intermediates sequentially. Yields are moderate (65–70%) due to competing side reactions.
One-Pot Reaction Summary
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiazolidinone formation | Cyclohexylamine, mercaptoacetic acid | Toluene, 110°C, 8 h | 75% |
| Knoevenagel condensation | Furfuraldehyde, acetic acid | 80°C, 4 h | 82% |
| Amidation | EDCl/HOBt, cyclohexylamine | DCM, 25°C, 12 h | 83% |
Purification and Characterization
Final purification employs recrystallization from isopropyl alcohol or column chromatography (silica gel, ethyl acetate/hexane). HPLC purity exceeds 99%, with structural confirmation via NMR, NMR, and HRMS.
Analytical Data Comparison
Q & A
Q. What methodologies assess its stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–13, heat (40–60°C), and UV light; monitor degradation via HPLC .
- Plasma Stability : Incubate in human plasma (37°C, 24 h); quantify parent compound using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
